2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a phenolic glycoside characterized by a central oxane (pyranose) ring substituted with a hydroxymethyl group and a 2,4-dinitrophenoxy moiety.
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUPNGKLHFUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of dinitrophenol derivatives, which are characterized by the presence of a dinitrophenyl group attached to a hydroxymethyl oxane structure. Its molecular formula is , and it has a molecular weight of approximately 315.26 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol exhibits several biological activities:
- Antioxidant Activity : The compound has shown moderate antioxidant properties in various assays. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxic effects against A549 lung cancer cells with IC50 values indicating effective concentration ranges for therapeutic potential .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially affecting tumor growth and proliferation .
The biological activity of 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound helps protect cells from oxidative damage. This property is particularly beneficial in cancer therapy where oxidative stress plays a dual role in cell signaling and apoptosis .
- Topoisomerase Inhibition : Similar compounds have been noted for their ability to inhibit topoisomerases—enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage in rapidly dividing cells such as cancer cells .
- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. This effect is often assessed through flow cytometry techniques in laboratory settings .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 (PubMed) | Evaluated antioxidant properties using DPPH assay; showed moderate activity compared to standard antioxidants | Supports potential use in formulations aimed at reducing oxidative stress |
| Study 2 (Cancer Research) | Tested on A549 lung cancer cells; IC50 values ranged from 11.20 to 59.61 µg/ml | Indicates promising anticancer activity; further studies needed for clinical relevance |
| Study 3 (Molecular Docking) | Analyzed binding affinity with target enzymes; showed significant interactions with topoisomerases | Suggests mechanism of action through enzyme inhibition |
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug formulations due to its biological activity. Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Case Study : A study published in Frontiers in Microbiology demonstrated that similar compounds could inhibit the growth of pathogenic bacteria, suggesting that 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol might also possess similar properties .
Biochemical Research
In biochemical research, this compound is used as a marker for various enzymatic reactions. Its unique structure allows it to interact with specific enzymes, making it useful in the study of metabolic pathways.
Data Table: Enzyme Interaction Studies
Environmental Science
The compound is also being explored for its role in environmental applications such as pollutant degradation. Its dinitrophenyl group is known to facilitate reactions that break down organic pollutants.
Case Study : Research has indicated that compounds with similar structures can effectively degrade nitroaromatic pollutants in soil and water systems . This suggests that 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol could be developed into a bioremediation agent.
Comparison with Similar Compounds
Structural Analogs in Phenolic Glycosides
Phenolic glycosides share a common oxane ring linked to aromatic substituents. Key differences lie in the substitution patterns on the phenoxy group and stereochemistry:
Key Structural Insights:
- Electron-withdrawing vs. Nitro groups may enhance electrophilicity, making the compound reactive in biochemical pathways.
- Stereochemistry: α- and β-arbutin () demonstrate how anomeric configuration affects enzyme binding, suggesting the target’s stereochemistry could influence its interactions.
Pharmacologically Active Glycosides
Several SGLT2 inhibitors share the hydroxymethyl oxane scaffold but differ in aryl substituents and therapeutic applications:
Functional Comparison:
- Substituent Impact: The target’s nitro groups are distinct from halogenated or alkylated aryl groups in SGLT2 inhibitors. While nitro groups are rare in drugs due to toxicity concerns, they may offer unique binding affinities in non-therapeutic contexts (e.g., enzyme inhibition).
- Synthetic Accessibility: The target compound’s synthesis may parallel methods for SGLT2 inhibitors, such as glycosylation of nitro-substituted phenols ().
Physicochemical Properties and Predictive Data
Collision cross-section (CCS) values from –16 provide insights into molecular size and shape:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
